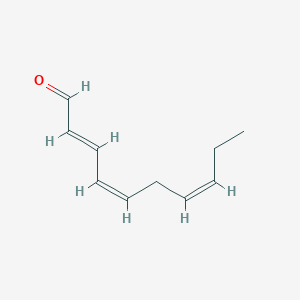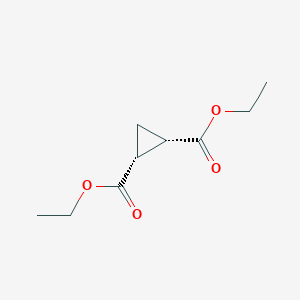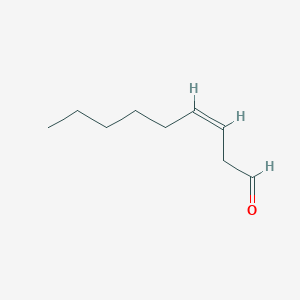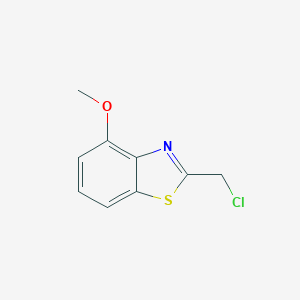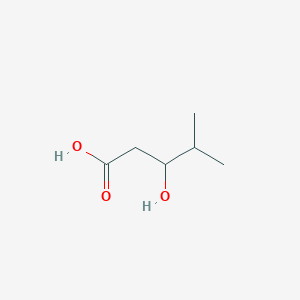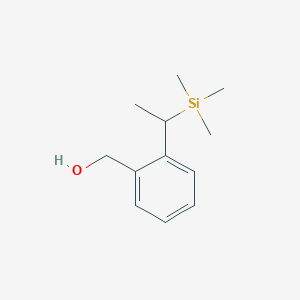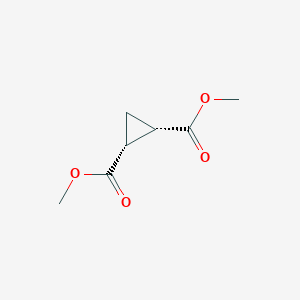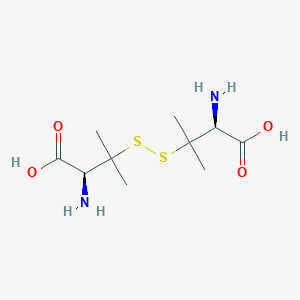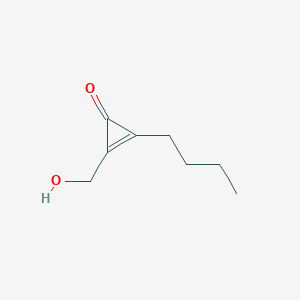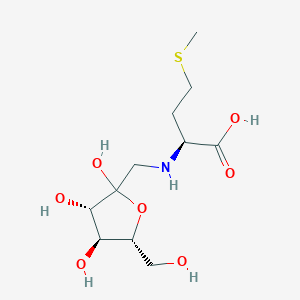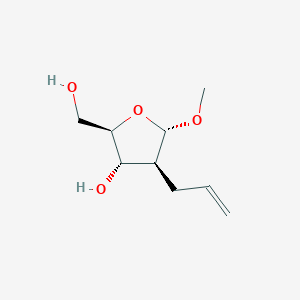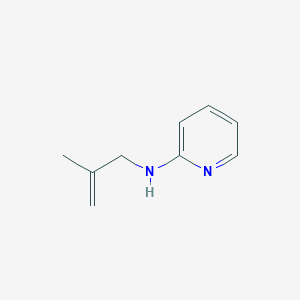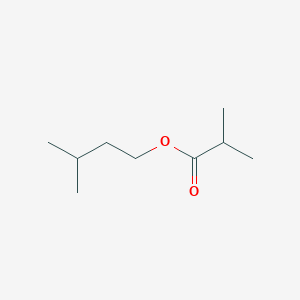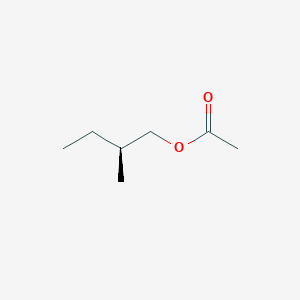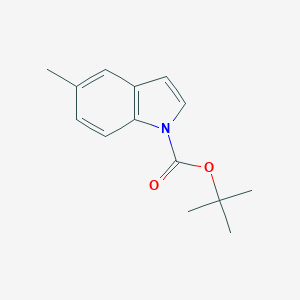
1-(tert-Butoxycarbonyl)-5-methylindole
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-5-methylindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected molecules. These molecules are often used in organic synthesis, particularly in the protection of amines and other reactive functional groups during complex synthetic sequences. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry due to its stability and ease of removal under mild acidic conditions.
Synthesis Analysis
The synthesis of compounds related to 1-(tert-Butoxycarbonyl)-5-methylindole can be complex and may involve multiple steps. For instance, the synthesis of a spirocyclic oxindole analogue with a tert-butoxycarbonyl group involves eight steps, including dianion alkylation and cyclization, with an overall yield of 35% . Another example is the synthesis of a racemic amino acid derivative, which is achieved in four steps starting from an oxazoline derivative, with an overall yield of 68% . These syntheses highlight the versatility of tert-butoxycarbonyl-protected intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl-protected compounds can be complex and may include multiple functional groups. For example, the structure of a cyclic dimer derived from a tert-butoxycarbonyl-protected indole was elucidated using X-ray crystallographic analysis . The crystal structure analysis is crucial for confirming the molecular configuration and understanding the spatial arrangement of the atoms within the molecule.
Chemical Reactions Analysis
Tert-butoxycarbonyl-protected compounds can undergo a variety of chemical reactions. For example, tert-butyl peroxybenzoate (TBPB) has been used to promote the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator . In another study, the presence of water was found to have a remarkable effect on the regioselective lithiation of a tert-butoxycarbonyl-protected compound . These reactions demonstrate the reactivity of tert-butoxycarbonyl-protected molecules and their potential applications in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl-protected compounds are influenced by their molecular structure. For instance, the synthesis, crystal structure, and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed insights into the physicochemical properties of the compound . The molecular electrostatic potential and frontier molecular orbitals were studied, which are important for understanding the reactivity and interactions of the molecule.
Applications De Recherche Scientifique
In addition, there’s a research paper that discusses the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine . This research is in the field of chemistry, specifically in the area of functionalized heteroarenes with protected N-functionality, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds . The paper discusses a new strategy for deprotection of this complexant class .
-
Dipeptide Synthesis
- Field : Chemistry, specifically peptide synthesis .
- Summary : The Boc group is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis .
- Methods : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results : The use of Boc-AAILs in dipeptide synthesis expands the applicability of AAILs, which have multiple reactive groups .
-
Protection of Amines
- Field : Organic synthesis .
- Summary : The Boc group is used as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Methods : Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
- Results : The use of the Boc group allows for the protection of amines during organic synthesis, preventing unwanted reactions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCCUXHOQOAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462680 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-5-methylindole | |
CAS RN |
129822-49-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



